Methyl 5-amino-2-morpholinobenzoate
Overview
Description
Methyl 5-amino-2-morpholinobenzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and contains both an amino group and a morpholine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-morpholinobenzoate can be synthesized through the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under atmospheric hydrogen pressure. The product is then isolated by filtration and evaporation of the solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-morpholinobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Catalysts: Palladium on activated carbon is commonly used for hydrogenation reactions.
Solvents: Ethanol and methanol are frequently used as solvents in these reactions.
Reducing Agents: Hydrogen gas is the primary reducing agent for the reduction of nitro groups.
Major Products Formed
The major product formed from the reduction of methyl 2-morpholino-5-nitrobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-2-morpholinobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The morpholine ring can enhance the compound’s solubility and stability, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-morpholinobenzoate
- Methyl 5-nitro-2-morpholinobenzoate
- Methyl 5-amino-2-piperidinobenzoate
Uniqueness
Methyl 5-amino-2-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring. This combination provides the compound with distinct chemical properties, such as enhanced solubility and reactivity. The compound’s versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
methyl 5-amino-2-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCGGVAQNYMTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377492 | |
Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4031-84-9, 83909-35-7 | |
Record name | Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4031-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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